Ethyl 5-(3-hydroxyphenyl)pentanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(3-hydroxyphenyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-16-13(15)9-4-3-6-11-7-5-8-12(14)10-11/h5,7-8,10,14H,2-4,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZNDQUJXKRRGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569932 | |
| Record name | Ethyl 5-(3-hydroxyphenyl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143536-52-1 | |
| Record name | Ethyl 5-(3-hydroxyphenyl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Systematic Nomenclature, Isomerism, and Conformational Analysis of Ethyl 5 3 Hydroxyphenyl Pentanoate
IUPAC Nomenclature and Common Synonyms of the Compound
Ethyl 5-(3-hydroxyphenyl)pentanoate is an organic compound with the molecular formula C13H18O3. Its systematic name, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name precisely describes the molecule's structure: an ethyl ester of a five-carbon carboxylic acid (pentanoate) substituted on the fifth carbon with a phenyl group that has a hydroxyl group at the 3-position.
The compound is also known by several synonyms, which are often found in chemical databases and literature. These include:
Benzenepentanoic acid, 3-hydroxy-, ethyl ester
3-Hydroxy-benzenepentanoic acid ethyl ester
Ethyl 5-(m-hydroxyphenyl)pentanoate
These names all refer to the same chemical entity, identified by the CAS (Chemical Abstracts Service) number 143536-52-1 .
| Identifier Type | Value |
| IUPAC Name | This compound |
| Molecular Formula | C13H18O3 |
| CAS Number | 143536-52-1 |
| Synonyms | Benzenepentanoic acid, 3-hydroxy-, ethyl ester; 3-Hydroxy-benzenepentanoic acid ethyl ester |
Exploration of Potential Positional and Stereoisomeric Variants within Pentanoate Frameworks
Isomerism is a key concept in organic chemistry, describing compounds that share the same molecular formula but have different arrangements of atoms. For this compound (C13H18O3), several types of isomerism are possible within the pentanoate framework.
Positional Isomerism: This type of isomerism involves differences in the position of functional groups or substituents.
On the Aromatic Ring: The hydroxyl (-OH) group is at the meta- (3-) position on the phenyl ring. Its positional isomers would be ethyl 5-(2-hydroxyphenyl)pentanoate (ortho-isomer) and ethyl 5-(4-hydroxyphenyl)pentanoate (para-isomer). The relative positions of the substituents on the benzene (B151609) ring can significantly alter the compound's physical and chemical properties.
On the Aliphatic Chain: The core structure is a pentanoate chain. Positional isomers can be generated by rearranging the carbon skeleton of the pentyl group. For example, methylbutanoate derivatives like ethyl 4-(3-hydroxyphenyl)-3-methylbutanoate or ethyl 4-(3-hydroxyphenyl)-2-methylbutanoate are isomers. Another form of positional isomerism involves moving the location of the hydroxyphenyl substituent along the pentanoate chain, for instance, to create ethyl 4-(3-hydroxyphenyl)pentanoate or ethyl 3-(3-hydroxyphenyl)pentanoate .
Stereoisomerism: This occurs when isomers have the same connectivity but differ in the spatial arrangement of their atoms.
Enantiomers (Optical Isomers): The parent molecule, this compound, does not possess a chiral center (a carbon atom attached to four different groups) and therefore does not have enantiomers. However, some of its positional isomers, such as ethyl 3-hydroxy-5-phenylpentanoate , do have a chiral carbon (at the C3 position), making them capable of existing as a pair of enantiomers (R/S isomers). Similarly, branched-chain isomers like ethyl 4-(3-hydroxyphenyl)-3-methylbutanoate would also be chiral.
Diastereomers (Geometric Isomers): Geometric (cis/trans or E/Z) isomerism is not possible for this compound because it lacks the necessary structural features, such as a double bond or a ring structure with appropriate substituents.
| Isomer Type | Example Name | Key Differentiating Feature |
| Positional (Ring) | Ethyl 5-(4-hydroxyphenyl)pentanoate | Position of -OH group on the phenyl ring (para) |
| Positional (Chain) | Ethyl 4-(3-hydroxyphenyl)-2-methylbutanoate | Branched pentanoate chain |
| Stereoisomer (Enantiomer) | (R)-ethyl 3-hydroxy-5-phenylpentanoate | Presence of a chiral center leading to optical activity |
Theoretical Studies on Molecular Conformation and Rotational Isomerism of the Aliphatic Chain
The aliphatic pentanoate chain of this compound is flexible due to rotation around its carbon-carbon single bonds. This rotation gives rise to different spatial arrangements known as conformations or rotational isomers (rotamers). While specific theoretical studies on this exact molecule are not widely published, principles from studies on similar long-chain esters and alkylbenzenes can be applied.
The five-carbon chain connecting the aromatic ring to the ester group can adopt numerous conformations. The relative orientation of adjacent carbon atoms can be described as anti (staggered, 180° dihedral angle, most stable) or gauche (staggered, ~60° dihedral angle, less stable due to steric hindrance). An all-anti conformation would result in a fully extended, zig-zag chain, which is generally the lowest energy state. However, at room temperature, sufficient thermal energy exists for the chain to adopt various gauche conformations, leading to a folded or bent structure.
Influence of the Aromatic and Ester Moieties on Overall Molecular Geometry
Aromatic Moiety: The 3-hydroxyphenyl group consists of a benzene ring, which is inherently planar with C-C-C bond angles of approximately 120°. The hydroxyl group and the pentanoate chain lie in the same plane as the ring, at least at the point of attachment. The aromatic ring is a significant structural feature, creating a rigid, flat section within the molecule.
Ester Moiety: The ester functional group (-COO-) also has a preferred planar geometry. Due to resonance, the C-O single bond has partial double-bond character, which restricts rotation. Esters predominantly adopt a Z conformation (also referred to as s-cis), where the carbonyl oxygen and the alkyl group of the alcohol are on the same side of the C-O single bond. This conformation is generally more stable than the E (s-trans) conformation due to a combination of steric and electronic factors. The bond angles around the carbonyl carbon are approximately 120°, consistent with sp2 hybridization.
| Molecular Fragment | Dominant Geometry | Key Bond Angles | Flexibility |
| **Phenyl |
Comprehensive Spectroscopic and Advanced Analytical Characterization Techniques for Ethyl 5 3 Hydroxyphenyl Pentanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidationnih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive determination of a molecule's structure in solution. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the chemical environment of each atom within Ethyl 5-(3-hydroxyphenyl)pentanoate.
Proton (¹H) NMR for Hydrogen Environment Analysisnih.govnih.gov
Proton NMR spectroscopy reveals the number of distinct hydrogen atoms, their electronic environments, and their proximity to one another. For this compound, the ¹H NMR spectrum would be expected to show a series of signals corresponding to the aromatic protons on the phenyl ring, the protons of the aliphatic chain, and the ethyl ester group. The chemical shift (δ) of each signal indicates the level of shielding or deshielding of the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing which protons are adjacent in the structure.
Expected ¹H NMR Data for this compound: (Note: As specific experimental data is not publicly available, this table represents expected values based on the chemical structure and known chemical shift ranges for similar functional groups.)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Aromatic-H | 6.6 - 7.2 | Multiplet (m) | 4H |
| Phenolic-OH | ~5.0 - 8.0 | Singlet (s, broad) | 1H |
| -O-CH₂- (Ethyl) | ~4.1 | Quartet (q) | 2H |
| Ar-CH₂- | ~2.6 | Triplet (t) | 2H |
| -CH₂-C=O | ~2.3 | Triplet (t) | 2H |
| -CH₂-CH₂-CH₂- | ~1.7 | Multiplet (m) | 4H |
| -CH₃ (Ethyl) | ~1.2 | Triplet (t) | 3H |
Carbon-13 (¹³C) NMR for Carbon Skeleton Determinationnih.govnih.gov
Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon backbone of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its bonding environment (e.g., attached to oxygen, part of an aromatic ring, or in an aliphatic chain).
Expected ¹³C NMR Data for this compound: (Note: As specific experimental data is not publicly available, this table represents expected values based on the chemical structure and known chemical shift ranges.)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | ~173 |
| C-OH (Aromatic) | ~155 |
| Aromatic C-H | 113 - 130 |
| Aromatic C-C | 140 - 145 |
| -O-CH₂- (Ethyl) | ~60 |
| Ar-CH₂- | ~35 |
| -CH₂-C=O | ~34 |
| -CH₂-CH₂-CH₂- | 20 - 30 |
| -CH₃ (Ethyl) | ~14 |
Advanced Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistrynih.gov
While one-dimensional NMR provides foundational information, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum would confirm the connectivity within the pentanoate chain and the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. chemicalbook.com Each cross-peak links a specific proton signal to its attached carbon signal, providing definitive C-H assignments. chemicalbook.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining stereochemistry and the three-dimensional conformation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisnih.govnih.gov
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationnih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of this compound. Given its molecular formula of C₁₃H₁₈O₃, the calculated monoisotopic mass is 222.1256 g/mol . An experimental HRMS measurement confirming this exact mass would provide unequivocal evidence for the compound's molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Electron Impact Mass Spectrometry (EI-MS)nih.gov
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. For this compound, an ESI-MS spectrum would be expected to show a prominent peak at an m/z of 223.1334, corresponding to the [C₁₃H₁₉O₃]⁺ ion. This technique is particularly useful for confirming the molecular weight of the intact molecule.
Electron Impact (EI): EI is a higher-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic "fingerprint" that can be used to identify the compound and deduce its structure. Key fragmentation pathways for this compound would likely involve the loss of the ethoxy group (-OCH₂CH₃), cleavage of the aliphatic chain, and rearrangements such as the McLafferty rearrangement. Analysis of these fragment ions provides valuable information for confirming the connectivity of the different parts of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful analytical tool for the comprehensive characterization of this compound. This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for purity assessment and the identification of trace-level impurities.
In a typical LC-MS/MS workflow, the sample containing this compound is first introduced into the liquid chromatograph. The compound and any accompanying impurities are then separated based on their differential interactions with the stationary phase of the chromatographic column and the mobile phase. The separated components subsequently enter the mass spectrometer.
Within the mass spectrometer, the molecules are ionized, most commonly through electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). For enhanced specificity, tandem mass spectrometry (MS/MS) is employed. This involves selecting a specific precursor ion (in this case, the molecular ion of this compound or a suspected impurity), fragmenting it, and then analyzing the resulting product ions. This fragmentation pattern provides a unique "fingerprint" for the molecule, enabling its unambiguous identification and quantification even in complex matrices. This method is particularly useful for the determination of pesticides and their degradates in environmental samples. usgs.gov
The high sensitivity of LC-MS/MS allows for the detection and quantification of trace impurities that might not be observable by other techniques. This is crucial for ensuring the quality and safety of the compound, especially in applications where even minute levels of contaminants can have significant effects. The data generated from LC-MS/MS analysis provides a detailed profile of the sample's composition, confirming the identity of this compound and providing a quantitative measure of its purity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the qualitative analysis of this compound, providing valuable information about the presence of specific functional groups within the molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which displays characteristic absorption bands corresponding to the vibrational frequencies of different chemical bonds.
The interpretation of the IR spectrum of this compound allows for the identification of its key structural features:
O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group of the phenol (B47542). pressbooks.pub The broadness of this peak is typically due to intermolecular hydrogen bonding.
C=O Stretch (Ester): A strong, sharp absorption peak is anticipated around 1735 cm⁻¹, indicative of the carbonyl (C=O) group within the ester functionality. pressbooks.pub
C-O Stretch (Ester and Phenol): The spectrum will also exhibit C-O stretching vibrations. The ester C-O stretch typically appears in the 1300-1000 cm⁻¹ region, while the phenolic C-O stretch will also contribute to absorption in this area. bartleby.com
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹), while aliphatic C-H stretching from the pentanoate chain will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). pressbooks.publibretexts.org
C=C Stretch (Aromatic): The presence of the benzene (B151609) ring is confirmed by one or more absorption bands in the 1600-1450 cm⁻¹ region, corresponding to carbon-carbon double bond stretching within the aromatic ring. libretexts.org
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Phenolic -OH | Stretch, hydrogen-bonded | 3200-3600 (broad) |
| Ester C=O | Stretch | ~1735 (strong, sharp) |
| Aromatic C=C | Stretch | 1600-1450 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Aromatic C-H | Stretch | 3000-3100 |
| Ester/Phenol C-O | Stretch | 1300-1000 |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound, which in turn allows for the verification of its empirical formula. For this compound, with a molecular formula of C₁₃H₁₈O₃, elemental analysis would be employed to experimentally determine the mass percentages of carbon, hydrogen, and oxygen. nih.govepa.gov
The process typically involves the combustion of a precisely weighed sample of the compound in a controlled environment. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and quantified. The mass of carbon in the original sample is determined from the mass of CO₂ produced, and the mass of hydrogen is determined from the mass of H₂O. The percentage of oxygen is often determined by difference.
The experimentally determined mass percentages are then compared with the theoretical percentages calculated from the proposed molecular formula.
Theoretical Elemental Composition of this compound (C₁₃H₁₈O₃)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.01 | 13 | 156.13 | 70.24 |
| Hydrogen (H) | 1.01 | 18 | 18.18 | 8.16 |
| Oxygen (O) | 16.00 | 3 | 48.00 | 21.60 |
| Total | 222.31 | 100.00 |
A close correlation between the experimental and theoretical values provides strong evidence for the assigned empirical and, by extension, molecular formula of this compound.
X-ray Diffraction (XRD) for Solid-State Structural Analysis and Crystal Packing Characterization
X-ray Diffraction (XRD) is a powerful non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound, XRD can be utilized to elucidate its crystal structure, identify the crystalline phase, and characterize the packing of molecules in the solid state.
When a beam of X-rays is directed at a crystalline sample of this compound, the electrons of the atoms scatter the X-rays. Due to the regular, repeating arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern. This pattern is a function of the crystal's internal structure.
By analyzing the positions and intensities of the diffraction peaks, it is possible to determine the unit cell dimensions (the basic repeating unit of the crystal), the space group (the symmetry of the crystal), and the precise coordinates of each atom within the unit cell. This information allows for the complete determination of the crystal structure of this compound.
Furthermore, XRD analysis can reveal details about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern how the molecules pack together in the crystal. This understanding of the crystal packing is crucial as it can influence the compound's physical properties, including its melting point, solubility, and stability.
Chromatographic Methods for Purity Assessment and Mixture Separation
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and quantification of this compound. onyxipca.com The development of a robust and reliable HPLC method is a critical step to ensure accurate and reproducible results. onyxipca.com The process involves the systematic optimization of several key parameters to achieve the desired separation of the target compound from any impurities or related substances. nih.gov
A typical HPLC method development strategy for this compound would involve the following considerations:
Column Selection: A reversed-phase column, such as a C18 or C8, is often the first choice for a compound of this polarity. The choice of column chemistry and dimensions (length, internal diameter, and particle size) will significantly impact the separation efficiency.
Mobile Phase Composition: A mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used as the mobile phase in reversed-phase HPLC. researchgate.net The gradient or isocratic elution profile is optimized to achieve good resolution between the main peak and any impurity peaks.
Detector Wavelength: A UV detector is typically used for the analysis of aromatic compounds like this compound. The detection wavelength is selected based on the UV absorbance maximum of the compound to ensure high sensitivity. For ethyl p-methoxycinnamate, a similar compound, a wavelength of 308 nm has been utilized. researchgate.net
Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are adjusted to optimize the analysis time and separation efficiency.
The developed HPLC method must be validated to demonstrate its suitability for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net
Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength |
| Injection Volume | 10 µL |
Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC × GC)
Gas Chromatography (GC) is another powerful chromatographic technique that can be applied to the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
For more complex samples or when higher resolution is required, comprehensive two-dimensional gas chromatography (GC × GC) offers significant advantages over conventional one-dimensional GC. nih.gov GC × GC utilizes two different columns with orthogonal separation mechanisms, providing a much greater peak capacity and enhanced separation power. nih.govconcawe.eu This is particularly beneficial for resolving co-eluting peaks that might be present in a one-dimensional GC analysis. embrapa.br
In a GC × GC system, the effluent from the first column is periodically trapped and then rapidly re-injected onto a second, shorter column for further separation. copernicus.org This results in a two-dimensional chromatogram where compounds are separated based on two independent properties. The structured nature of these chromatograms can also aid in the identification of classes of compounds. nih.gov
Both GC and GC × GC are typically coupled with a detector, such as a Flame Ionization Detector (FID) for universal detection of organic compounds or a Mass Spectrometer (MS) for definitive identification. The choice between GC and GC × GC depends on the complexity of the sample matrix and the required level of detail in the analysis. For the analysis of trace levels of toxic compounds in complex matrices, GC x GC is a very powerful tool. nih.gov
Development of Analytical Target Profiles (ATPs) for Robust Analytical Procedures
The development of a robust analytical procedure for a specific compound, such as this compound, is foundational to ensuring its quality and consistency. A modern, systematic approach to this development is guided by the establishment of an Analytical Target Profile (ATP). The ATP concept, formalized in the International Council for Harmonisation (ICH) Q14 guideline on Analytical Procedure Development, serves as a prospective summary of the performance requirements for an analytical method to ensure it is fit for its intended purpose. ich.orgeuropa.eulachmanconsultants.com
An ATP is analogous to the Quality Target Product Profile (QTPP) used in drug product development; it prospectively defines the desired quality characteristics of the analytical result. premier-research.comnih.gov By defining these characteristics upfront, the ATP acts as a roadmap for method development, validation, and ongoing lifecycle management. keynotive.io This ensures that the procedure can reliably measure the critical quality attributes of this compound with a known and acceptable level of confidence. nih.gov
The establishment of an ATP is a key element of the enhanced approach to analytical procedure development. lachmanconsultants.compremier-research.com This approach is more systematic than traditional models and incorporates risk management, knowledge management, and a deep understanding of the method's parameters to build in quality from the start. europa.eulachmanconsultants.com The ATP drives the selection of an appropriate analytical technology—for a phenolic compound like this compound, this would likely be a chromatographic technique such as High-Performance Liquid Chromatography (HPLC)—and establishes the criteria against which the method's performance will be judged. europa.eumdpi.com
The core of the ATP consists of defining the method's performance characteristics and setting clear acceptance criteria. keynotive.io These characteristics include specificity, accuracy, precision, linearity, and range, which collectively ensure the reliability of the data generated. nih.gov For instance, establishing a requirement for precision helps to define the maximum acceptable probability of obtaining a failing result for a sample that is actually within specification (a Type I error). nih.gov
Once established, the ATP guides all subsequent development and validation activities. keynotive.io It also provides a framework for managing the analytical procedure throughout its lifecycle, allowing for continuous improvement and facilitating more efficient regulatory communication regarding post-approval changes. ich.orgeuropa.eu The ultimate goal is to develop a well-understood and robust analytical procedure that consistently delivers reliable results under routine operating conditions. europeanpharmaceuticalreview.com
Detailed Research Findings
The development of an ATP for an assay to quantify this compound would involve defining specific performance targets. The following interactive data table outlines a hypothetical but scientifically-grounded ATP for such a method, likely based on reverse-phase HPLC with UV detection, a common technique for phenolic compounds. mdpi.comnihs.go.jp
Table 1: Example Analytical Target Profile (ATP) for the Quantification of this compound by HPLC
| Analytical Performance Characteristic | Target Criterion | Justification & Methodological Considerations |
| Intended Purpose | To accurately and precisely quantify this compound in the active substance or final product. | Defines the overall goal of the analytical procedure. |
| Specificity / Selectivity | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Peak purity angle should be less than the peak purity threshold. | Ensures that the signal measured is only from this compound, which is critical for an accurate result. nih.gov This is often demonstrated by forced degradation studies and analysis of placebo formulations. |
| Accuracy | The mean recovery should be between 98.0% and 102.0% of the nominal value over the specified range. nihs.go.jp | Guarantees that the measured result is close to the true value of the sample. Accuracy is typically assessed by analyzing samples with known concentrations of the analyte. |
| Precision (Repeatability) | The Relative Standard Deviation (RSD) of a minimum of six replicate measurements should not be more than 1.5%. | Measures the method's precision under the same operating conditions over a short interval of time, indicating the consistency of the analytical system. nih.gov |
| Precision (Intermediate) | The RSD across different days, analysts, and/or equipment should not be more than 2.0%. | Assesses the method's reproducibility under typical laboratory variations, ensuring its long-term reliability. nih.gov |
| Linearity | The correlation coefficient (r²) of the calibration curve must be ≥ 0.999 over the defined range. | Confirms a proportional relationship between the concentration of this compound and the instrument's response. nihs.go.jp |
| Range | 80% to 120% of the target concentration. nihs.go.jp | Defines the interval over which the method is demonstrated to be accurate, precise, and linear. This range must cover the expected concentrations in routine analysis. |
| Robustness | The method must remain reliable under small, deliberate variations in parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and mobile phase composition (±2% organic). No significant change in results should be observed. | Demonstrates the method's capacity to withstand minor variations in its execution, which is essential for routine use in a quality control environment. europa.eu |
Structure Activity Relationship Sar Studies and Ligand Design Principles for Hydroxyphenyl Ester Scaffolds
Elucidation of Key Pharmacophoric Elements within the 3-Hydroxyphenyl Moiety
The 3-hydroxyphenyl group is a crucial pharmacophore in many biologically active compounds. Its key features responsible for molecular recognition and biological activity include:
Hydrogen Bond Donor: The phenolic hydroxyl group is a potent hydrogen bond donor. This allows it to form strong interactions with hydrogen bond acceptor groups, such as oxygen or nitrogen atoms, found in the active sites of enzymes and receptors. core.ac.uk
Aromatic Ring: The phenyl ring itself can engage in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrophobic interactions with nonpolar regions of a binding pocket.
Polar Moiety: The hydroxyl group imparts polarity to this part of the molecule, which can be critical for solubility and for anchoring the ligand within a specific, often polar, region of a biological target. core.ac.uk
The strategic placement of this hydroxyl group at the meta-position (position 3) influences the electronic distribution of the aromatic ring and the vector of the hydrogen bond, which can be critical for optimal binding orientation. vulcanchem.com Studies on various compounds containing a 3-hydroxyphenyl moiety have highlighted its importance for potent biological activity. For instance, in a series of κ opioid receptor antagonists, the 3-hydroxyl group on the phenyl ring was found to be important for high affinity. acs.org
Influence of Aromatic Substitution Patterns and Their Electronic Effects on Molecular Interactions
The substitution pattern on the aromatic ring of a hydroxyphenyl ester can significantly modulate its biological activity by altering its electronic properties and steric profile.
Electron-Withdrawing and Electron-Donating Groups: The introduction of electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy (B1213986), amino) on the aromatic ring can influence the acidity of the phenolic hydroxyl group and the electron density of the ring itself. solubilityofthings.com Activating groups increase the electron density, making the ring more susceptible to electrophilic attack and potentially enhancing π-π interactions. Conversely, deactivating groups withdraw electron density. solubilityofthings.com These electronic modifications can fine-tune the strength of hydrogen bonds and other electrostatic interactions with the target protein. nih.gov
| Substituent Type | Electronic Effect | Impact on Molecular Interactions | Example Groups |
|---|---|---|---|
| Activating Groups | Increase electron density on the aromatic ring | Enhances reactivity towards electrophiles and can strengthen π-π stacking. | -OH, -NH2, -OCH3 |
| Deactivating Groups | Decrease electron density on the aromatic ring | Reduces reactivity towards electrophiles and can alter electrostatic potential. | -NO2, -CN, -CF3 |
Role of the Ester Linkage and Aliphatic Chain Length on Conformation and Ligand Binding
The ester linkage and the aliphatic chain are critical components of hydroxyphenyl ester scaffolds, influencing both the molecule's physical properties and its interaction with biological targets.
Ester Linkage: The ester group (R-COO-R') is a key functional group that is relatively stable but can be susceptible to hydrolysis by esterase enzymes. researchgate.netnih.gov It possesses a carbonyl oxygen that can act as a hydrogen bond acceptor, contributing to the ligand's binding affinity. labxchange.orgnih.gov The ester linkage also provides a degree of rotational freedom, allowing the molecule to adopt different conformations to fit within a binding site. labxchange.org The replacement of an amide bond with an ester bond in a protein backbone, for instance, substitutes a hydrogen bond donor with an acceptor, which can be used to probe the energetic contribution of backbone hydrogen bonds. nih.gov
| Molecular Feature | Key Characteristics | Influence on Ligand Properties |
|---|---|---|
| Ester Linkage | Hydrogen bond acceptor, susceptible to hydrolysis. | Contributes to binding affinity and can influence metabolic stability. |
| Aliphatic Chain | Determines lipophilicity and conformational flexibility. | Affects membrane permeability and optimal positioning within a binding site. |
Strategies for Rational Design and Optimization of Hydroxyphenyl Pentanoate Derivatives
The rational design of novel hydroxyphenyl pentanoate derivatives with improved biological activity involves a multi-faceted approach that leverages the structure-activity relationship data.
Scaffold Hopping and Bioisosteric Replacement: One strategy involves replacing the core hydroxyphenyl pentanoate scaffold with other structurally related but novel chemotypes to explore new chemical space and potentially improve properties like potency, selectivity, and pharmacokinetic profiles. Bioisosteric replacement of the phenolic hydroxyl group or the ester functionality with other groups that have similar steric and electronic properties can also be employed. science.gov For example, replacing a carboxylic acid with a tetrazole ring is a common bioisosteric switch.
Fragment-Based and Hybrid Molecule Design: Fragment-based drug design can be utilized by identifying small molecular fragments that bind to adjacent sites on a biological target and then linking them together. In the context of hydroxyphenyl pentanoates, the 3-hydroxyphenyl moiety and the ethyl pentanoate could be considered as two fragments. A "hybrid molecule" strategy, where two known pharmacophores are combined, can also be a powerful approach. acs.org For instance, combining the features of a hydroxyphenyl derivative with another active molecule could lead to a new chemical entity with dual or enhanced activity. acs.org
Computational Modeling and Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based drug design techniques can be employed. Molecular docking simulations can predict the binding mode of hydroxyphenyl pentanoate derivatives and help in designing new analogs with improved complementarity to the active site. nih.gov Pharmacophore modeling can be used to define the essential three-dimensional arrangement of functional groups required for activity, guiding the design of new molecules that fit this model. core.ac.uknih.gov
The synthesis of N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties has been explored as a promising scaffold for developing antimicrobial agents. researchgate.net Similarly, the synthesis of various m-aryloxy phenols highlights the chemical tractability of modifying the hydroxyphenyl core to create diverse derivatives. mdpi.com
Computational Chemistry and Molecular Modeling Investigations of Ethyl 5 3 Hydroxyphenyl Pentanoate
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to investigate Ethyl 5-(3-hydroxyphenyl)pentanoate. nih.govbeilstein-journals.org These calculations provide a detailed picture of the molecule's geometry, identifying the most stable conformations by mapping the potential energy surface. For instance, studies on similar esters, such as ethyl butyrate, have shown that the orientation of the alkyl chain relative to the ester group is highly sensitive to the computational method used, highlighting the importance of selecting appropriate levels of theory. nih.gov
For this compound, such calculations would determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical reactivity descriptors. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Furthermore, the distribution of electron density can be visualized to predict sites susceptible to electrophilic or nucleophilic attack.
Quantum chemical methods are also powerful tools for predicting spectroscopic properties. By calculating vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, which aids in the interpretation of experimental spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to help assign signals in experimentally obtained NMR data. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Ligand Flexibility Analysis
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. semanticscholar.org This technique solves Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a simulated environment, such as in a solvent like water.
Given that this compound has seven rotatable bonds, its conformational landscape is complex. chem960.com MD simulations are ideal for exploring this landscape, allowing for a thorough sampling of the different shapes the molecule can adopt. This is crucial for understanding its flexibility, which can significantly influence its ability to bind to a biological target. The simulation would track the dihedral angles of the rotatable bonds, revealing preferred orientations and the energy barriers between different conformational states. This analysis provides a realistic view of the molecule's flexibility and the range of conformations it is likely to adopt in a biological system.
Molecular Docking and Scoring Methods for Predicting Binding Modes with Theoretical Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with the binding site of a protein or other biological macromolecule.
While specific biological targets for this compound are not extensively documented, docking studies could be performed against theoretical or known targets of structurally similar compounds, such as various receptors or enzymes. The process involves generating a 3D structure of the ligand and placing it into the binding site of the target protein. A scoring function is then used to estimate the binding affinity for numerous possible binding poses. The results can predict the most stable binding mode and provide a quantitative estimate of the binding strength (e.g., binding energy). These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues, offering hypotheses about its mechanism of action. tjnpr.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. open.ac.uk These models are built by finding a mathematical relationship between calculated molecular descriptors of the compounds and their experimentally measured activity.
To develop a QSAR model that includes this compound, a dataset of structurally diverse compounds with known biological activity for a specific endpoint (e.g., receptor binding affinity) would be required. qsardb.orgqsardb.org Various molecular descriptors for each compound, including electronic, steric, and hydrophobic properties, would be calculated. For this compound, these descriptors would be computed from its 2D or 3D structure.
Once a statistically significant QSAR model is established, it can be used to predict the biological activity of new or untested compounds like this compound. This predictive capability is valuable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. open.ac.uk
Prediction of Key Molecular Descriptors (e.g., Topological Polar Surface Area, LogP)
Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They are essential for QSAR modeling and for predicting a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Key descriptors for this compound have been computationally predicted.
The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes. It is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen). openeducationalberta.ca For this compound, the TPSA is computed to be 46.5 Ų. chem960.com
The partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It influences how a drug is absorbed, distributed, and metabolized. The computationally predicted LogP (XLogP3) for this compound is 2.9. chem960.comchem960.com These values are crucial for initial assessments of the compound's drug-likeness.
Table 1: Predicted Molecular Descriptors for this compound
| Descriptor | Value | Source |
| Molecular Formula | C13H18O3 | lookchem.com |
| Average Mass | 222.284 g/mol | epa.gov |
| Monoisotopic Mass | 222.125594 g/mol | epa.gov |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | chem960.com |
| XLogP3 | 2.9 | chem960.comchem960.com |
| Hydrogen Bond Donor Count | 1 | chem960.com |
| Hydrogen Bond Acceptor Count | 3 | chem960.com |
| Rotatable Bond Count | 7 | chem960.com |
| Complexity | 203 | chem960.com |
| Heavy Atom Count | 16 | chem960.com |
Preclinical Investigation Frameworks and Mechanistic Insights for Hydroxyphenyl Pentanoate Derivatives
In Vitro Assay Development for Investigating Cellular and Molecular Mechanisms
The initial stages of preclinical investigation rely on the development and utilization of various in vitro assays to probe the compound's interaction with biological systems.
To investigate the potential neuroprotective effects of hydroxyphenyl pentanoate derivatives, researchers commonly employ a range of established cellular models that replicate aspects of neurodegenerative diseases. nih.govfrontiersin.orglabmanager.comnih.gov These models allow for the controlled study of cellular responses to the compound in a disease-relevant context.
For instance, immortalized cell lines such as human neuroblastoma SH-SY5Y cells are frequently used. mdpi.com These cells can be differentiated into a more neuron-like phenotype and can be treated with neurotoxins like 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides to mimic the cellular stress and death seen in Parkinson's and Alzheimer's disease, respectively. nih.gov Other relevant cell lines include HT22, a mouse hippocampal neuronal cell line, which is particularly sensitive to glutamate-induced oxidative stress, and PC12 cells, derived from a rat pheochromocytoma, which can be differentiated into neuron-like cells and are used to study neuronal differentiation and neurotoxicity.
More advanced models, such as induced pluripotent stem cells (iPSCs) derived from patients with neurodegenerative diseases, offer a more physiologically relevant platform. nih.govlabmanager.comnih.gov These cells can be differentiated into various neuronal and glial cell types, providing a patient-specific context for drug screening and mechanistic studies. biotech-spain.com
Table 1: Examples of Cellular Models for Neurodegeneration Research
| Cell Line | Origin | Typical Application in Neurodegeneration Research |
| SH-SY5Y | Human Neuroblastoma | Modeling Parkinson's and Alzheimer's disease, neurotoxicity studies. |
| HT22 | Mouse Hippocampal | Studying glutamate-induced excitotoxicity and oxidative stress. |
| PC12 | Rat Pheochromocytoma | Investigating neuronal differentiation, neuroprotection, and neurotoxicity. |
| MC65 | Human Neuroblastoma | Studying amyloid precursor protein (APP) processing and Aβ toxicity. |
| iPSCs | Patient-derived | Creating patient-specific models of various neurodegenerative diseases. nih.govlabmanager.comnih.gov |
To understand how a compound like Ethyl 5-(3-hydroxyphenyl)pentanoate might exert its effects, a variety of biochemical assays are employed. These assays can identify direct molecular targets and quantify the compound's impact on specific enzymatic activities or protein interactions. For example, to assess anti-inflammatory potential, assays for cyclooxygenase (COX) or lipoxygenase (LOX) enzyme inhibition would be relevant. jove.com If the compound is hypothesized to have an effect on neurotransmission, binding assays to various receptors or transporters could be conducted.
Investigation of Antioxidative Mechanisms and Reactive Oxygen Species Modulation
A key area of investigation for phenolic compounds is their antioxidant potential. gsconlinepress.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a common feature of neurodegenerative diseases. nih.gov
Several established assays are used to quantify the antioxidant capacity of a compound. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. nih.gov These tests measure the compound's ability to donate an electron or hydrogen atom to neutralize free radicals.
Cell-based assays are also crucial to confirm that the antioxidant activity observed in chemical tests translates to a biological setting. These assays involve exposing cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂), and then measuring the protective effect of the compound on cell viability or the reduction in intracellular ROS levels, often using fluorescent probes. mdpi.commdpi.com
Characterization of Molecular Interference with Protein Aggregation Pathways (e.g., amyloid-β oligomers)
The aggregation of proteins, such as amyloid-β (Aβ) in Alzheimer's disease, is a central pathological event. nih.gov Compounds that can interfere with this process are of significant therapeutic interest.
The thioflavin T (ThT) fluorescence assay is a widely used method to monitor the formation of amyloid fibrils in vitro. An increase in ThT fluorescence indicates the presence of β-sheet-rich structures characteristic of amyloid aggregates. Assays can be designed to assess a compound's ability to inhibit the initial aggregation of Aβ monomers or to disaggregate pre-formed fibrils.
Studies on Biomembrane Permeability and Distribution Characteristics (e.g., Blood-Brain Barrier Assessment)
For a compound to be effective in treating central nervous system disorders, it must be able to cross the blood-brain barrier (BBB). nih.gov The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. nih.gov
In vitro models of the BBB are valuable tools for predicting a compound's brain permeability. jove.comnih.govnih.govvisikol.commdpi.com These models typically consist of a co-culture of brain endothelial cells with astrocytes and pericytes grown on a semi-permeable membrane, which mimics the cellular architecture of the BBB. visikol.com The permeability of a test compound is assessed by adding it to the 'blood' side of the model and measuring its concentration on the 'brain' side over time. The apparent permeability coefficient (Papp) is then calculated to quantify the rate of transport.
Polypharmacological Profiling Strategies for Multi-Targeted Agents in Complex Biological Systems
Many complex diseases, including neurodegenerative disorders, involve multiple pathological pathways. Therefore, compounds that can modulate several targets simultaneously, a concept known as polypharmacology, may offer a more effective therapeutic approach. mdpi.comresearchgate.netnih.govnih.gov
The preclinical investigation of a compound like this compound would ideally include a broad screening against a panel of targets relevant to neurodegeneration. This could involve assessing its activity against various enzymes (e.g., cholinesterases, kinases), receptors, and ion channels. This profiling helps to identify both the primary mechanism of action and any potential off-target effects, providing a more complete picture of the compound's biological activity.
Hybridization Approaches in Medicinal Chemistry Design for Novel Chemotypes
In medicinal chemistry, hybridization is a rational design strategy that combines two or more pharmacophores (structural units responsible for a biological effect) into a single, new hybrid molecule. The goal is to create novel chemotypes with potentially enhanced affinity, selectivity, and efficacy, or a multi-target profile that can be advantageous for complex diseases. This approach can also improve the pharmacokinetic properties of the parent molecules.
While no specific hybridization studies involving "this compound" are documented, the core structure, a hydroxyphenylalkanoic acid, represents a versatile scaffold. The phenolic hydroxyl group and the carboxylic acid (or its ethyl ester) provide functional handles for chemical modification and conjugation with other bioactive moieties. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized to create compounds with anticancer and antioxidant properties by introducing various heterocyclic structures. nih.gov This demonstrates how a similar hydroxyphenyl core can be systematically modified to optimize biological activity. nih.gov
The design of hybrid molecules is often guided by the structures of known ligands for specific biological targets. For example, in the development of inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), researchers have created hybrid molecules that incorporate structural features of known inhibitors for both enzymes. researchgate.net This strategy aims to produce dual-action inhibitors with a potentially synergistic therapeutic effect. researchgate.net
Table 1: Examples of Hybridization Strategies in Drug Design
| Parent Scaffold/Pharmacophore | Hybridizing Moiety | Resulting Hybrid Chemotype | Therapeutic Goal |
| Flurbiprofen (B1673479) (an NSAID) | N-(3-methylpyridin-2-yl)amide | Flu-AM1 | Dual FAAH/COX inhibitor for pain and inflammation |
| Neocryptolepine (B1663133) | Amino acid and dipeptide derivatives | Amino-acid-based neocryptolepine derivatives | Anticancer agents |
| 3-((4-Hydroxyphenyl)amino)propanoic acid | Various heterocyclic structures (e.g., imidazoles, pyridines, triazoles) | Heterocyclic derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | Anticancer and antioxidant agents |
This table provides examples of hybridization strategies and does not include data specific to "this compound".
Enzyme Kinetics Studies for Ligand-Target Interaction Mechanism Elucidation
Enzyme kinetics studies are fundamental to understanding how a potential drug molecule (a ligand) interacts with its enzyme target. These studies measure the rates of enzyme-catalyzed reactions and how these rates are affected by the presence of the ligand. Key parameters derived from these studies, such as the Michaelis constant (K_m), maximum velocity (V_max), inhibition constant (K_i), and IC50 value, provide insights into the potency and mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
There is no specific enzyme kinetic data available for "this compound." However, the broader class of hydroxyphenyl derivatives has been studied for their effects on various enzymes. For example, the N-(3-methylpyridin-2-yl)amide derivative of flurbiprofen, Flu-AM1, was found to be a reversible, mixed-type inhibitor of fatty acid amide hydrolase (FAAH) with a K_i slope and K_i intercept of 0.21 µM and 1.4 µM, respectively. researchgate.net Such data is crucial for characterizing the inhibitory profile of a compound. researchgate.net
The binding of a ligand to a protein target is governed by thermodynamic principles, and techniques like Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS) of the interaction. mdpi.com These thermodynamic parameters provide a complete picture of the binding event and can guide the optimization of lead compounds. For instance, a large negative enthalpy change often indicates strong, favorable interactions like hydrogen bonds and van der Waals forces. mdpi.com
Molecular modeling and structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can further elucidate the ligand-target interaction at an atomic level. biorxiv.org These methods can reveal the specific amino acid residues in the enzyme's active site that interact with the ligand, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking), and any conformational changes that occur upon binding. biorxiv.orgnih.gov For example, the interaction of inhibitors with the MDM2 protein has been shown to mimic the key interactions of its natural binding partner, p53, particularly involving hydrophobic interactions with specific leucine, isoleucine, and valine residues. biorxiv.org
Table 2: Example of Enzyme Inhibition Data for a Hybrid Molecule
| Compound | Target Enzyme | IC50 Value (µM) | Type of Inhibition |
| Flu-AM1 | Fatty Acid Amide Hydrolase (FAAH) | 0.44 | Reversible, Mixed-Type |
| Nap-AM1 | Fatty Acid Amide Hydrolase (FAAH) | 0.74 | Not specified |
| Flurbiprofen | Fatty Acid Amide Hydrolase (FAAH) | 29 | Not specified |
This table is based on data for flurbiprofen derivatives and is for illustrative purposes only, as no such data exists for "this compound". researchgate.net
Future Research Directions and Emerging Translational Perspectives
Exploration of Novel, Sustainable Synthetic Pathways for Industrial Scalability
The traditional synthesis of phenolic compounds often relies on methods that may not be environmentally benign or economically scalable. Future research is increasingly focused on developing green and sustainable synthetic routes for compounds like Ethyl 5-(3-hydroxyphenyl)pentanoate. Key areas of exploration include:
Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze the synthesis offers high selectivity and mild reaction conditions. This can reduce the need for harsh chemicals and protecting groups.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.
Catalyst-Free Methods: Innovations such as catalyst-free decarboxylative trifluoromethylation/perfluoroalkylation of benzoic acid derivatives in water–acetonitrile (B52724) demonstrate a move towards milder and more practical synthesis methods that can be scaled up. acs.org
Lignin (B12514952) Valorization: As a vast source of natural phenols, lignin represents a promising and sustainable feedstock. Research into the depolymerization of lignin to obtain aromatic monomers could provide a green starting point for the synthesis of hydroxyphenyl pentanoates. acs.orgmdpi.com
Heterogeneous Catalysis: The use of solid acid catalysts, such as sulfonic acid-based resins (e.g., Amberlyst-15) or heteropolyacids, is being investigated to replace corrosive and difficult-to-recycle homogeneous catalysts in condensation reactions. mdpi.com These catalysts have shown promise in improving reaction efficiency and simplifying product purification.
The development of these pathways is crucial for making the production of this compound and related compounds more economically viable and environmentally friendly for industrial applications.
| Catalyst Type | Example | Advantages in Synthesis | Relevant Research Context |
| Homogeneous Acid | Sulfuric Acid, p-toluenesulfonic acid | High activity in achieving DPA yields. | Synthesis of Diphenolic Acid (DPA) mdpi.com |
| Heterogeneous Acid | Amberlyst-15, H₃PW₁₂O₄ | Ease of separation, reusability, high product selectivity. | DPA Synthesis mdpi.com |
| Biocatalysts | Enzymes, Whole-cell systems | High selectivity, mild conditions, reduced waste. | General Sustainable Synthesis diva-portal.org |
| Metal Catalysts | Copper-based catalysts | Facilitate novel asymmetric transformations. | Asymmetric C-C bond formation rug.nl |
Application of Advanced Characterization Techniques for Conformational and Dynamic Studies in Solution
Understanding the three-dimensional structure and flexibility (conformation and dynamics) of this compound in solution is critical for predicting its biological activity and chemical reactivity. Future research will leverage a suite of advanced analytical techniques to gain deeper insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy remains a cornerstone for structural elucidation in solution.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is particularly powerful for determining spatial proximity between atoms within a molecule. By analyzing NOESY cross-peaks, researchers can establish through-space interactions, which are crucial for defining the predominant conformation of flexible molecules like this compound in solution. mdpi.com A recent study on similar 1,5-diaryl-3-oxo-1,4-pentadiene derivatives used NOESY to reveal how subtle changes, like the introduction of a fluorine atom, can significantly alter the conformational equilibrium. mdpi.com
Advanced 2D NMR: Techniques like 1H–13C HSQC and HMBC will continue to be essential for unambiguous assignment of all proton and carbon signals, providing the foundation for more complex conformational studies. mdpi.com
Computational Chemistry will be used in synergy with experimental data.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the potential energy surface of the molecule, predicting the relative stabilities of different conformers. These theoretical models, when correlated with experimental NMR data, provide a robust understanding of the molecule's structural preferences. mdpi.com
This combined experimental and computational approach will allow for a detailed mapping of the conformational landscape of this compound, which is essential for rational drug design and understanding its interactions with biological targets.
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Hydroxyphenyl Scaffolds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science. mdpi.commdpi.com For hydroxyphenyl scaffolds, these computational tools offer unprecedented opportunities for accelerated discovery and optimization.
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can explore vast chemical spaces to design novel molecules with desired properties. mdpi.comcreative-diagnostics.com These models can be trained on large datasets of known active compounds to generate new hydroxyphenyl-containing structures with high predicted activity and favorable pharmacokinetic profiles.
Scaffold Hopping and Optimization: AI can identify and suggest modifications to the hydroxyphenyl scaffold to improve target binding, selectivity, and reduce off-target effects. mdpi.comcreative-diagnostics.com Algorithms can analyze structure-activity relationships (SAR) within large chemical libraries to guide the synthesis of more potent and safer compounds.
Predictive Modeling: ML algorithms are increasingly used to predict various molecular properties, including bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles, even before a compound is synthesized. mdpi.com This in silico screening significantly reduces the time and cost associated with the traditional drug discovery pipeline. acs.org
Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic routes for target molecules. acs.org This can help chemists find more efficient and sustainable ways to produce this compound and its derivatives.
The integration of AI and ML promises to create a more efficient, data-driven cycle of design, synthesis, and testing for the development of new therapeutics and materials based on the hydroxyphenyl scaffold.
| AI/ML Application | Description | Impact on Research |
| Generative Models | Algorithms (e.g., RNNs, GANs) that create novel molecular structures with desired properties. | Accelerates the discovery of new chemical entities with therapeutic potential. mdpi.comcreative-diagnostics.com |
| Predictive Toxicology | Using machine learning to forecast the potential toxicity of a compound in silico. | Reduces late-stage failures in drug development by identifying problematic compounds early. mdpi.com |
| QSAR Modeling | Quantitative Structure-Activity Relationship models that correlate chemical structure with biological activity. | Guides the optimization of lead compounds to enhance efficacy and selectivity. mdpi.com |
| Synthesis Planning | AI-driven tools that propose synthetic routes to a target molecule. | Improves the efficiency and success rate of chemical synthesis. acs.org |
Development of Targeted Delivery Systems and Release Mechanisms for Hydroxyphenyl Ester Compounds
To enhance the therapeutic efficacy and minimize potential side effects of hydroxyphenyl ester compounds, the development of sophisticated drug delivery systems is a critical area of future research. The goal is to ensure the compound reaches its intended site of action in the body at the right concentration and for the desired duration.
Prodrug Strategies: One approach involves modifying the this compound molecule to create an inactive prodrug. This prodrug would then be converted into the active form by specific enzymes at the target site. nih.gov This strategy can improve stability, and bioavailability, and reduce off-target toxicity. Carbamate-based systems are one such area of investigation. nih.gov
Nanoparticle-Based Delivery: Encapsulating hydroxyphenyl esters within nanoparticles (e.g., liposomes, polymeric nanoparticles, or solid lipid nanoparticles) offers several advantages. Nanocarriers can protect the drug from degradation, improve its solubility, and allow for targeted delivery to specific tissues or cells, such as tumors. mdpi.com
Targeted Ligands: Attaching specific targeting moieties (e.g., antibodies, peptides, or small molecules like folic acid) to the surface of nanocarriers can guide the drug delivery system to cells that overexpress the corresponding receptor. acs.org For instance, a folate-conjugated photosensitizer showed enhanced accumulation in folate receptor-positive tumors compared to the non-conjugated version. acs.org
Controlled Release Systems: Advanced formulations, such as cubic phase gels, are being explored for the controlled and sustained release of active compounds. researchgate.net These systems are particularly interesting for topical or localized applications, ensuring a steady supply of the therapeutic agent over time.
These targeted and controlled-release strategies hold the key to translating the potential of hydroxyphenyl esters into effective and safe therapeutic applications.
Investigation of Environmental Fate and Transformation Pathways in Bioremediation Contexts
As with any chemical compound intended for widespread use, understanding its environmental impact is paramount. Future research must address the environmental fate of this compound, including its persistence, degradation, and potential for bioaccumulation. laus.group
Biodegradation Studies: Investigating the role of microorganisms in breaking down the compound is crucial. Studies will likely focus on identifying specific bacterial or fungal strains capable of metabolizing hydroxyphenyl esters and elucidating the enzymatic pathways involved. The degradation of related phenolic compounds often proceeds through pathways like β-oxidation of the side chain. tandfonline.com
Transformation Products: It is essential to identify the intermediate and final products of degradation. Advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), will be employed to track the transformation of the parent compound in soil and water samples. nih.gov Some degradation processes can inadvertently generate byproducts that are more toxic than the original compound. mdpi.com
Photodegradation: The effect of sunlight on the breakdown of the compound in aquatic environments will be another important area of study. Photolysis can be a significant degradation pathway for many organic pollutants. mdpi.com
Bioremediation Potential: If specific microorganisms are found to effectively degrade this compound, they could be harnessed for bioremediation strategies to clean up contaminated sites. This involves understanding the factors that promote microbial growth and degradative activity in the environment.
These environmental studies will provide the data necessary for a comprehensive risk assessment and ensure that the lifecycle of this compound is managed in an environmentally responsible manner. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
